8-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound characterized by its unique structure, which includes ethoxyphenyl and hydroxyethylphenyl groups
Preparation Methods
The synthesis of 8-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves multiple steps. The synthetic route typically includes the following steps:
Formation of the pyrido[2,1-b][1,3,5]thiadiazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethoxyphenyl and hydroxyethylphenyl groups: These groups are introduced through substitution reactions, often using reagents such as ethyl iodide and hydroxyethyl chloride.
Final cyclization and oxidation steps: These steps ensure the formation of the final compound with the desired functional groups.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts and controlling temperature and pressure.
Chemical Reactions Analysis
8-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include:
4-(2-hydroxyethyl)phenyl phosphonic acid: This compound shares the hydroxyethylphenyl group but differs in its overall structure and properties.
2-hydroxy-4-(2-hydroxyethyl)phenyl hydrogen sulfate: This compound also contains the hydroxyethylphenyl group but has different functional groups and applications.
Properties
Molecular Formula |
C24H25N3O3S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
8-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)phenyl]-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C24H25N3O3S/c1-2-30-20-9-5-18(6-10-20)21-13-23(29)27-15-26(16-31-24(27)22(21)14-25)19-7-3-17(4-8-19)11-12-28/h3-10,21,28H,2,11-13,15-16H2,1H3 |
InChI Key |
IJZLNZBHFFALSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)CCO |
Origin of Product |
United States |
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